potassium 2-(thiophene-2-sulfonamido)benzoate
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Overview
Description
Potassium 2-(thiophene-2-sulfonamido)benzoate is a chemical compound with the molecular formula C11H10KNO4S2 and a molecular weight of 321.42 g/mol . This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a benzoate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(thiophene-2-sulfonamido)benzoate typically involves the reaction of 2-aminobenzoic acid with thiophene-2-sulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently converted to the potassium salt by neutralization with potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(thiophene-2-sulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Potassium 2-(thiophene-2-sulfonamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of potassium 2-(thiophene-2-sulfonamido)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s overall biological activity by interacting with cellular membranes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Potassium 2-(thiophene-2-sulfonamido)benzoate: Unique due to the combination of a thiophene ring, sulfonamide group, and benzoate moiety.
Potassium 2-(furan-2-sulfonamido)benzoate: Similar structure but with a furan ring instead of a thiophene ring.
Potassium 2-(pyrrole-2-sulfonamido)benzoate: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1015533-79-5 |
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Molecular Formula |
C11H8KNO4S2 |
Molecular Weight |
321.4 |
Purity |
95 |
Origin of Product |
United States |
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